molecular formula C24H21N3O4S B14986957 4-[(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B14986957
M. Wt: 447.5 g/mol
InChI Key: FMFYMAOKQNKVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound belonging to the class of thiazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves multiple steps, starting from the appropriate precursors. The key steps typically include:

    Formation of the thiazine ring: This can be achieved through the cyclization of suitable precursors under controlled conditions.

    Introduction of the ethyl group: This step involves the alkylation of the thiazine ring with ethylating agents.

    Oxidation: The thiazine ring is oxidized to introduce the dioxido groups.

    Acetylation: The acetyl group is introduced through a reaction with acetic anhydride or acetyl chloride.

    Formation of the quinoxalinone ring: This involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-[(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-[(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including material science and catalysis.

Mechanism of Action

The mechanism of action of 4-[(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can modulate the activity of these receptors and influence cellular processes.

    Inhibiting enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Interacting with DNA/RNA: This can influence gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid
  • (9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid

Uniqueness

4-[(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone stands out due to its unique combination of the thiazine and quinoxalinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

4-[2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C24H21N3O4S/c1-2-16-11-12-20-18(13-16)17-7-3-6-10-22(17)32(30,31)27(20)15-24(29)26-14-23(28)25-19-8-4-5-9-21(19)26/h3-13H,2,14-15H2,1H3,(H,25,28)

InChI Key

FMFYMAOKQNKVCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CC(=O)NC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.